molecular formula C14H11ClFNO3 B2918627 Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 400086-05-7

Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B2918627
CAS RN: 400086-05-7
M. Wt: 295.69
InChI Key: XACXMZQQCMNSOO-UHFFFAOYSA-N
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Description

“Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “2-Chloro-6-fluorobenzyl chloride” have been used as alkylating reagents during the synthesis of various derivatives .


Chemical Reactions Analysis

Alcohols, which may be a part of this compound, react with strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate serves as a critical intermediate in the synthesis of various complex organic compounds. For instance, studies have shown its utility in the development of HIV-1 integrase inhibitors, highlighting its role in antiviral drug discovery. A scaleable synthesis approach for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from simpler precursors, demonstrates the compound's relevance in pharmaceutical chemistry (Boros et al., 2007).

Chemical Modification for Biological Activity Optimization

Chemical modifications of the pyridine moiety of related molecules have been explored to optimize biological properties, such as enhancing analgesic effects. This underscores the compound's potential as a scaffold for developing new therapeutic agents with improved efficacy (Ukrainets et al., 2015).

Role in Synthesizing HIV Integrase Inhibitors

Compounds structurally related to methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate have been instrumental in the development of HIV integrase inhibitors. These inhibitors are pivotal in the fight against HIV/AIDS, illustrating the compound's significance in medicinal chemistry and public health (Pace et al., 2007).

Investigation of Metabolic and Pharmacokinetic Properties

Understanding the metabolic and pharmacokinetic properties of chemical entities is crucial for drug development. Studies involving compounds related to methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, employing techniques like 19F-NMR spectroscopy, provide insights into their disposition, metabolism, and excretion, facilitating the selection of candidates for clinical development (Monteagudo et al., 2007).

Exploration in Enzymatic Reactions

Research into the enzymatic reactivity of halo(pyridinium)carbenes, which are structurally related to methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, reveals the compound's potential in synthesizing novel organic molecules through unique reaction pathways. This highlights its importance in organic chemistry and enzyme catalysis (Moya-Barrios et al., 2009).

properties

IUPAC Name

methyl 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACXMZQQCMNSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

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